Alpha-Cypermethrin
Description
Molecular Structure and Stereochemical Configuration
Cypermethrin (IUPAC name: (RS)-α-cyano-3-phenoxybenzyl (1RS,3RS;1RS,3SR)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate) is a synthetic pyrethroid insecticide characterized by three chiral centers: the benzyl α-carbon and positions 1 and 3 of the cyclopropane ring. This results in eight stereoisomers, grouped into four cis- and four trans-isomers. Commercial formulations typically contain racemic mixtures with cis:trans ratios ranging from 50:50 to 40:60. Specific stereoisomeric subsets, such as α-cypermethrin (two enantiomers), β-cypermethrin (two pairs of enantiomers), θ-cypermethrin (two enantiomers), and ζ-cypermethrin (four isomers), are defined by their stereochemical configurations.
Thermodynamic Properties: Melting Point, Boiling Point, and Phase Behavior
Cypermethrin exhibits variable phase behavior depending on its stereoisomeric composition:
| Property | Value/Range | Source |
|---|---|---|
| Melting Point | 60–80°C | |
| Boiling Point | Decomposition at 220°C | |
| Phase at Room Temperature | Viscous liquid to semi-solid |
The crystalline form transitions to a viscous liquid above 60°C, with decomposition occurring before reaching a true boiling point.
Solubility Characteristics in Polar and Non-Polar Solvents
Cypermethrin demonstrates marked hydrophobicity, with negligible solubility in water (0.009 mg/L at pH 7). Its solubility in organic solvents is significantly higher:
| Solvent | Solubility (g/L) | Source |
|---|---|---|
| Water | 0.000009 | |
| Acetone | 475 | |
| Xylene | >450 | |
| Chloroform | 480 | |
| Hexane | 103 |
This solubility profile underscores its affinity for lipid-rich environments.
Hydrophobicity and Partition Coefficients (Log P Values)
The compound’s hydrophobicity is quantified by its octanol-water partition coefficient (log POW), which ranges from 6.3 to 6.9. This high value indicates strong partitioning into non-polar matrices, corroborated by its organic carbon adsorption coefficient (log KOC) of 5.58 in soil.
| Partition Coefficient | Value | Source |
|---|---|---|
| log POW | 6.3–6.9 | |
| log KOC | 5.58 |
Vapor Pressure and Volatilization Dynamics
Cypermethrin exhibits extremely low volatility, with a vapor pressure of 1.9 × 10−7 Pa at 20°C. This property limits atmospheric dispersal, favoring adsorption to soil and sediment particles instead. Volatilization half-lives in aquatic systems exceed 30 days under standard conditions, further emphasizing its environmental persistence.
| Property | Value | Source |
|---|---|---|
| Vapor Pressure | 1.9 × 10−7 Pa | |
| Volatilization Half-Life | >30 days |
Structure
3D Structure
Properties
IUPAC Name |
[(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAATUXNTWXVJKI-NSHGMRRFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80274146 | |
| Record name | RU 24501 | |
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Molecular Weight |
416.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Viscous yellowish brown semisolid mass; Colorless solid; [HSDB] Technical product is solid; [IPCS] White to pale yellow powder; [MSDSonline] | |
| Record name | alpha-Cypermethrin | |
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Boiling Point |
200 °C @ 0.07 mm Hg | |
| Record name | ALPHACYPERMETHRIN | |
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Solubility |
In acetone 620, dichloromethane 550, cyclohexane 515, ethyl acetate 440, chlorobenzene 420, acetophenone 390, o-xylene 350, hexane 7 (all in g/l, 25 °C). In maize oil 19-20, ethylene glycol <1 (both in g/kg at 20 °C)., Soluble in chloroform, methylene chloride, and toluene; slightly soluble in petroleum ether and methanol., In water, 0.01 mg/l @ 25 °C. | |
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Density |
1.28 g/ml @ 20 °C | |
| Record name | ALPHACYPERMETHRIN | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000017 [mmHg], 1.73X10-5 mm Hg @ 20 °C | |
| Record name | alpha-Cypermethrin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Color/Form |
Viscous yellowish brown semisolid mass., Colorless crystals | |
CAS No. |
65731-84-2, 67375-30-8, 72204-44-5 | |
| Record name | (S)-Cyano(3-phenoxyphenyl)methyl (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate | |
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| Record name | beta-Cypermethrin [ISO] | |
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| Record name | alpha-Cypermethrin [BAN] | |
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| Record name | α-cyano-3-phenoxybenzyl [1S-[1α(S*),3α]]-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |
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| Record name | α-cyano-3-phenoxybenzyl [1R-[1α(S*),3α]]-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |
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| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, (R)-cyano(3-phenoxyphenyl)methyl ester, (1R,3R)-rel | |
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| Record name | CYPERMETHRIN, S(1R,3R)- | |
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| Record name | .ALPHA.-CYPERMETHRIN | |
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Melting Point |
78-81 °C | |
| Record name | ALPHACYPERMETHRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6554 | |
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Preparation Methods
Classical Synthesis of Cypermethrin via Cyanide-Mediated Condensation
The foundational synthesis of cypermethrin involves the condensation of 3-phenoxybenzaldehyde with DV-acyl chloride in the presence of sodium cyanide. This method, detailed in patent CN102746191A, employs a phase-transfer catalyst to facilitate the reaction between aqueous sodium cyanide and organic reactants. The process begins by dissolving sodium cyanide and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride) in water, followed by the addition of 3-phenoxybenzaldehyde dissolved in a non-polar solvent such as toluene or hexane. The mixture is stirred at 25–35°C for 25–35 minutes, after which DV-acyl chloride (98% purity) is introduced. The reaction proceeds under controlled cooling to 15–17°C, ensuring optimal conversion rates.
Key Parameters:
- Temperature Control : Maintaining 20±3°C during DV-acyl chloride addition prevents side reactions.
- Solvent Selection : Hexane or toluene enhances miscibility while minimizing byproduct formation.
- Catalyst Efficiency : Phase-transfer catalysts reduce reaction time by 40% compared to traditional methods.
This method achieves a cypermethrin purity of ≥98.5% and reduces residual 3-phenoxybenzaldehyde to ≤0.1%, meeting FAO specifications for agricultural use.
Phase-Transfer Catalysis for Enhanced Yield and Purity
Phase-transfer catalysis (PTC) has emerged as a pivotal innovation in cypermethrin synthesis. By leveraging catalysts like diethylammonium ethanol or benzyltriethylammonium chloride, PTC enables the reaction of sodium cyanide (aqueous phase) with hydrophobic intermediates (organic phase). Patent CN102746191A highlights a feed ratio of 11–12 g sodium cyanide to 40–48 g DV-acyl chloride, yielding 98.5% pure cypermethrin.
Reaction Mechanism:
- Nucleophilic Attack : Cyanide ions (CN⁻) attack the carbonyl carbon of 3-phenoxybenzaldehyde, forming a cyanohydrin intermediate.
- Esterification : The intermediate reacts with DV-acyl chloride, producing cypermethrin via an SN2 mechanism.
- Isomerization : The cis:trans isomer ratio (40:60 to 60:40) is controlled by adjusting reaction temperature and solvent polarity.
Table 1: Optimization of PTC Parameters
| Parameter | Range | Impact on Yield/Purity |
|---|---|---|
| Catalyst Concentration | 0.015–0.025 g/g NaCN | ↑ Yield by 15–20% |
| Reaction Temperature | 15–35°C | Optimal at 25°C for minimal byproducts |
| Solvent Polarity | Hexane > Toluene | Lower polarity reduces hydrolysis |
Solvent-Mediated Crystallization for Isomer Separation
Isolation of bioactive cis-isomers is critical for cypermethrin’s insecticidal activity. Patent CN1033134C discloses a method using diamine-isopropanol solvents to crystallize active isomers. Industrial-grade cypermethrin (90–93% purity) is dissolved in a 1:2.5–4 (w/w) diamine-isopropanol mixture at 30–50°C. Seeding with α-isomer crystals at 11–15°C initiates selective crystallization, followed by cooling to 2–3°C to maximize yield.
Process Highlights:
- Solvent System : Triethylamine-diisopropylamine (4:1 w/w) in isopropanol achieves 208–216% α-isomer yield relative to feedstock.
- Crystallization Dynamics : Gradual cooling (0.5°C/hour) prevents occlusion of trans-isomers.
- Product Characterization : Melting point (64–66°C) and NMR analysis confirm isomer purity (≥98% cis).
Table 2: Isomer Separation Efficiency
| Solvent Composition | cis Isomer Yield (%) | Purity (%) |
|---|---|---|
| Triethylamine:Isopropanol | 208 | 98.5 |
| Diisopropylamine:Hexane | 195 | 97.8 |
Industrial-Scale Production and Regulatory Compliance
Industrial synthesis prioritizes cost-efficiency and compliance with FAO and EU standards. The European Food Safety Authority (EFSA) mandates a minimum cypermethrin purity of 950 g/kg for technical-grade material, with cis:trans ratios of 40:60 to 60:40. Modern facilities employ continuous-flow reactors to maintain precise temperature control (±1°C) and automate solvent recovery, reducing waste by 30%.
Challenges and Solutions:
Comparative Analysis of Synthesis Methods
Table 3: Method Comparison
| Method | Yield (%) | cis Purity (%) | Energy Cost (kWh/kg) |
|---|---|---|---|
| Classical Condensation | 85–90 | 40–60 | 12.5 |
| Phase-Transfer Catalysis | 92–98 | 50–60 | 9.8 |
| Solvent Crystallization | 95–98 | 98–99 | 15.2 |
The phase-transfer method balances yield and energy efficiency, while crystallization excels in isomer purity at higher operational costs.
Chemical Reactions Analysis
Structural Isomerism and Reactivity
Cypermethrin contains three chiral centers, producing eight stereoisomers grouped into four cis- and four trans-diastereomers. The cis-isomers exhibit higher insecticidal activity due to their spatial configuration and binding efficiency to sodium channels .
| Isomer Type | Ratio in Technical Grade | Relative Potency | Environmental Stability |
|---|---|---|---|
| cis | 40–60% | High | Degrades faster in UV light |
| trans | 40–60% | Moderate | More persistent in soil |
Isomerization occurs under environmental stress, altering efficacy and persistence. For example, aerobic soil conditions shift the cis/trans ratio from 40:60 to 60:40 within 30 days .
Hydrolysis and Degradation Pathways
Cypermethrin hydrolyzes in aqueous environments, with reaction rates dependent on pH and temperature :
Hydrolysis Products
| Condition | Primary Metabolites | Half-Life (Days) |
|---|---|---|
| Alkaline (pH 9) | 3-Phenoxybenzaldehyde (3-PBA), DCVA | 1–3 |
| Acidic (pH 4) | 3-PBA, Dichlorovinyl acid (DCVA) | 7–14 |
| Neutral (pH 7) | Minimal degradation | >30 |
Hydrolysis follows first-order kinetics, with ester cleavage at the cyclopropane carboxylate bond as the rate-limiting step .
Photodegradation
UV exposure accelerates cypermethrin degradation via two pathways:
-
Direct photolysis : Cleavage of the ester bond generates 3-PBA and DCVA derivatives.
-
Indirect oxidation : Reactive oxygen species (ROS) oxidize the dichlorovinyl group, forming chlorinated byproducts .
| Light Source | Degradation Efficiency (%) | Major Byproducts |
|---|---|---|
| UV-C (254 nm) | 98% in 12 hours | 3-PBA, CO₂ |
| Sunlight (UV-A/B) | 70% in 7 days | Chlorinated aldehydes |
Cis-isomers degrade 1.3–1.7× faster than trans-isomers under UV .
Mammalian Metabolism
Cypermethrin is metabolized by hepatic enzymes into polar conjugates:
-
Ester hydrolysis : Cypermethrin → 3-PBA + DCVA.
-
Oxidation : Cyano group → amide or carboxylic acid derivatives .
| Metabolite | Liver Concentration (mg/kg) | Kidney Concentration (mg/kg) |
|---|---|---|
| 3-PBA-Glutamate | 0.067 | 0.070 |
| 4-Hydroxy-3-PBA | 0.007 | 0.005 |
| Parent Compound | 0.010 | 0.001 |
Microbial Degradation
Co-cultures of Rhodococcus sp. and Comamonas sp. completely degrade 100 mg/L cypermethrin within 24 hours via:
-
Esterase-mediated cleavage : Cypermethrin → 3-PBA.
-
3-PBA mineralization : 3-PBA → Protocatechuic acid → TCA cycle intermediates .
Soil and Sediment
Cypermethrin adsorbs strongly to organic matter (Koc = 100,000–130,000 L/kg), limiting leaching. Microbial degradation dominates, with DT₅₀ values:
| Soil Type | DT₅₀ (Days) |
|---|---|
| Aerobic | 14–28 |
| Anaerobic | 30–60 |
Aquatic Systems
Hydrolysis and photolysis reduce half-lives to 1–10 days in surface water, but sedimentation prolongs persistence in benthic zones .
Reaction with Antioxidant Systems
Cypermethrin induces oxidative stress in plants, altering enzymatic activity in Cicer arietinum (chickpea) :
| Parameter | 500 mg/L Exposure (1 hour) | 500 mg/L Exposure (3 hours) |
|---|---|---|
| SOD Activity | 2.5× increase | 1.8× increase |
| CAT Activity | 3.1× increase | 2.3× increase |
| MDA Concentration | 4.2× increase | 5.6× increase |
ROS scavenging mechanisms are overwhelmed at >200 mg/L, leading to lipid peroxidation .
Thermal Decomposition
At >200°C, cypermethrin decomposes into toxic volatiles:
Scientific Research Applications
Agricultural Applications
Cypermethrin is primarily utilized in agriculture for controlling ectoparasites and agricultural pests. Its application spans various crops and livestock, including:
- Crops : Effective against a range of insects such as aphids, caterpillars, and beetles. It is commonly used on cotton, vegetables, and fruit trees.
- Livestock : Used to manage ectoparasites in cattle, sheep, and poultry. Formulations include sprays, dips, and pour-on applications .
Table 1: Common Agricultural Uses of Cypermethrin
| Application Type | Target Organisms | Formulation Types |
|---|---|---|
| Crop Protection | Aphids, caterpillars, beetles | Sprays, granules |
| Livestock Treatment | Ectoparasites (ticks, mites) | Dips, pour-ons |
Veterinary Uses
In veterinary medicine, cypermethrin is employed to control external parasites in animals. It has been effective against lice and fleas in companion animals and livestock. The compound is also being investigated for its potential to control sea-lice infestations in aquaculture .
Neurotoxicology Research
Cypermethrin has gained attention as a model compound in neurotoxicology studies due to its ability to cross the blood-brain barrier and induce neurotoxic effects. Research indicates that cypermethrin can lead to:
- Neurotoxicity : It affects sodium channels in neurons, leading to hyper-excitation of the central nervous system .
- Motor Deficits : Chronic exposure results in motor deficits and changes in neurotransmitter levels .
- DNA Damage : Studies have shown that cypermethrin induces DNA damage and genotoxicity in various organisms, including human lymphocytes .
Table 2: Neurotoxic Effects of Cypermethrin
| Study Focus | Findings |
|---|---|
| Neurotoxicity | Induces hyper-excitation of CNS |
| Motor Deficits | Significant motor deficits observed |
| DNA Damage | Induces micronuclei formation in lymphocytes |
Environmental Impact
Cypermethrin poses risks to non-target organisms, particularly aquatic life. Its application can lead to contamination of surface waters, impacting biodiversity:
- Aquatic Toxicity : Studies indicate that cypermethrin is toxic to various aquatic organisms at concentrations as low as 1 µg/L. Chronic exposure can cause significant mortality and genotoxic effects .
- Biodegradation : Research into microbial degradation reveals that certain fungi can degrade cypermethrin effectively, presenting a potential bioremediation strategy .
Table 3: Environmental Effects of Cypermethrin
| Effect Type | Impact Description |
|---|---|
| Aquatic Toxicity | Toxic to fish and amphibians |
| Genotoxicity | Induces nuclear abnormalities |
| Biodegradation Potential | Certain fungi can degrade cypermethrin |
Case Studies
Several case studies highlight the implications of cypermethrin usage:
- Case Study 1 : A study on Wistar rats demonstrated dose-dependent neurotoxic effects with significant alterations in hematological parameters after cypermethrin exposure .
- Case Study 2 : Research on aquatic organisms revealed genotoxic effects linked to environmental concentrations of cypermethrin, emphasizing the need for careful management practices to mitigate ecological risks .
Mechanism of Action
Cypermethrin acts as a neurotoxin by targeting the sodium channels in the nerve cells of insects. It prevents the closure of these channels, leading to continuous nerve impulses, paralysis, and eventually death. This mechanism is similar to that of other pyrethroids and organochlorines .
Comparison with Similar Compounds
Table 1: Retention Times of Pyrethroids in Chromatographic Analysis
Toxicity Profiles and Mechanisms
Cypermethrin exhibits moderate acute toxicity (LD₅₀ = 250–4000 mg/kg in rats) but demonstrates significant subacute effects, including neurodevelopmental disruption, reproductive organ damage, and genotoxicity :
- In female rats, cypermethrin (50 mg/kg) reduced ovarian weight by 15.4% and altered enzyme activities (e.g., 37.9% decrease in lactate dehydrogenase) .
- Comparative studies show deltamethrin has higher acute neurotoxicity (LD₅₀ = 128 mg/kg in rats) due to its stronger sodium channel binding, while permethrin is less potent but persists longer in adipose tissue .
Table 2: Reproductive Toxicity in Rats
Environmental Persistence and Degradation
Cypermethrin degrades primarily via microbial esterase activity (e.g., Bacillus spp.), with half-lives ranging from 12 days (soil) to 30 days (water) . Its residues in crops (e.g., 0.719 mg/kg post-degradation) exceed thresholds more frequently than lambda-cyhalothrin or pyrimethanil . Permethrin, lacking the cyano group, degrades slower in anaerobic environments but is less prone to bioaccumulation .
Metabolic Pathways and Enzymatic Hydrolysis
Human carboxylesterases (hCE-1 and hCE-2) hydrolyze cypermethrin’s trans-isomers 2–3 times faster than cis-isomers, a trend mirrored in permethrin metabolism . Deltamethrin, with a single isomer, shows slower hydrolysis rates. A novel pyrethroid-hydrolyzing esterase from metagenomic libraries degrades cypermethrin, permethrin, and fenvalerate with similar efficiency, indicating conserved esterase targets .
Table 3: Hydrolysis Rates by hCE Enzymes
| Compound | Hydrolysis Rate (nmol/min/mg) | Preferred Isomer |
|---|---|---|
| Cypermethrin | 4.2 (hCE-1), 3.8 (hCE-2) | Trans |
| Permethrin | 3.9 (hCE-1), 3.5 (hCE-2) | Trans |
| Deltamethrin | 1.1 (hCE-1), 0.9 (hCE-2) | N/A |
Binding Affinity to Androgen Receptors
Cypermethrin and deltamethrin bind to the human androgen receptor (AR) with 80–90% similarity to testosterone’s binding pose, disrupting endocrine function. Their calculated binding energies (-9.2 kcal/mol for cypermethrin vs. Permethrin shows weaker AR affinity, highlighting structural specificity in endocrine disruption .
Biological Activity
Cypermethrin is a synthetic pyrethroid insecticide widely used for pest control in agricultural and residential settings. Its biological activity primarily revolves around its neurotoxic effects on insects and potential impacts on non-target organisms, including humans. This article reviews the biological activity of cypermethrin, focusing on its mechanisms of action, toxicological effects, and relevant case studies.
Cypermethrin functions by disrupting the normal functioning of voltage-gated sodium channels (VGSCs) in neuronal membranes. The binding of cypermethrin to these channels prolongs their opening, leading to increased sodium ion influx and hyperexcitability of the nervous system in insects. This mechanism is crucial for its insecticidal properties but raises concerns regarding its effects on non-target species, including mammals.
Key Mechanisms:
- Voltage-Gated Sodium Channels : Cypermethrin binds to VGSCs, causing prolonged channel opening and hyperexcitability in neurons, which can lead to paralysis and death in insects .
- GABAergic System Interaction : Cypermethrin has been shown to antagonize GABA receptors, decreasing GABA levels in the brain and contributing to neurotoxicity .
- Genotoxic Effects : Exposure to cypermethrin can induce DNA damage and mutations, particularly at higher concentrations. Studies have shown that it can lead to micronuclei formation in human lymphocytes .
Toxicological Effects
The toxicological profile of cypermethrin varies based on exposure levels and duration. Research indicates that while cypermethrin exhibits low acute toxicity in mammals compared to insects, chronic exposure can lead to significant health concerns.
Summary of Toxicological Findings:
- Neurotoxicity : Cypermethrin exposure has been associated with motor deficits and neurotoxicity in animal models, particularly Wistar rats. Significant alterations were observed in body weight, hematological parameters, and brain histology after subacute exposure .
- Immune System Impact : Studies suggest that cypermethrin may not significantly suppress immune function but can alter hematological parameters such as red blood cell counts and hemoglobin levels .
- Case Studies on Human Poisoning : A recent study highlighted the clinical outcomes of patients exposed to cypermethrin, revealing symptoms such as respiratory failure and elevated inflammatory markers. Notably, the mortality rate was lower for cypermethrin compared to chlorpyrifos when both were involved in poisoning cases .
Case Study 1: Neurotoxic Effects in Rats
A study conducted on Wistar rats administered cypermethrin at doses of 60, 150, and 300 mg/kg for 28 days showed significant dose-dependent effects on body weight and hematological parameters. Histological examinations revealed neuronal damage characterized by ischemia and pyknosis .
| Dose (mg/kg) | Initial Body Weight (g) | Final Body Weight (g) | RBC Count (10^6/µL) | Hemoglobin (g/dL) |
|---|---|---|---|---|
| Control | 200 | 250 | 6.5 | 15.0 |
| 60 | 200 | 240 | 6.0 | 14.5 |
| 150 | 200 | 230 | 5.5 | 13.0 |
| 300 | 200 | 220 | 4.0 | 10.5 |
Case Study 2: Human Poisoning Incidents
A retrospective analysis of poisoning cases involving cypermethrin revealed that patients exhibited a variety of symptoms, with acute respiratory failure being a significant concern. The study included data from 121 patients treated for pesticide poisoning .
| Study Year | Sample Size | Pesticide Involved | Acute Respiratory Failure Rate (%) | Mortality Rate (%) |
|---|---|---|---|---|
| Current | 121 | Chlorpyrifos & Cypermethrin | Chlorpyrifos: 48.8; Cypermethrin: 11.1 | Chlorpyrifos: 17.1; Cypermethrin: 3.7 |
| Previous | Varies | Cypermethrin | Varies | Varies |
Q & A
Q. Tables for Key Experimental Designs
| Study Type | Design | Variables Tested | Software/Tools |
|---|---|---|---|
| Biodegradation (SG2) | Box-Behnken | Temperature, pH, shaking speed | Design Expert 6.0.10 |
| Electrocoagulation | Response Surface Methodology | pH, retention time, voltage | Statgraphics Centurion XV.II |
| Toxicity Assessment | Dose-response | Cypermethrin concentration, exposure time | SPSS, R |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
